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molecular formula C13H14O3 B8008404 Benzyl 2-oxocyclopentane-1-carboxylate

Benzyl 2-oxocyclopentane-1-carboxylate

Cat. No. B8008404
M. Wt: 218.25 g/mol
InChI Key: FSJLARHYALYBBD-UHFFFAOYSA-N
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Patent
US08309341B2

Procedure details

In a 4-liter flask fitted with a Dean-Stark apparatus and a condenser, methyl 2-oxo-cyclopentanecarboxylate (380 mL; 3 mol), benzyl alcohol (342 mL; 3.3 mol; 1.1 eq.) and DMAP (18.3 g; 0.15 mol; 0.05 eq.) are dissolved in 1800 mL of cyclohexane. The reaction mixture is stirred for 48 hours at reflux (temperature of the mixture: 90° C.) and the methanol formed is distilled off. After cooling, the reaction mixture is concentrated and taken up in 1500 mL of dichloromethane. The organic phase is washed with 1N hydrochloric acid, with water, and then with saturated sodium chloride solution. It is then dried, filtered and then evaporated.
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
342 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH3:10])=[O:8].C(O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CO>CN(C1C=CN=CC=1)C.C1CCCCC1>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:8]

Inputs

Step One
Name
Quantity
380 mL
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Name
Quantity
342 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
18.3 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1800 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux (temperature of the mixture
DISTILLATION
Type
DISTILLATION
Details
is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
WASH
Type
WASH
Details
The organic phase is washed with 1N hydrochloric acid, with water
CUSTOM
Type
CUSTOM
Details
It is then dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
O=C1C(CCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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